Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]
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Overview
Description
Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] is an organic compound that has been studied in a variety of scientific fields. It is a small molecule that can be used in a variety of research applications, including synthesis, biological applications, and drug delivery. This compound has been studied in relation to its ability to act as a pro-drug, as well as its potential to be used in drug delivery systems.
Scientific Research Applications
Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] has a variety of scientific research applications. It has been used in studies of drug delivery systems, pro-drugs, and gene therapy. It has also been studied as a potential therapeutic agent for cancer and other diseases. Additionally, it has been used in studies of protein-protein interactions and cell signaling pathways.
Mechanism of Action
The mechanism of action of Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] is not fully understood. However, it is believed to act as a pro-drug, meaning that it is converted to an active form in the body. This active form is then able to interact with proteins and other molecules in the body in order to produce a desired effect. It is also believed to be able to interact with DNA in order to affect gene expression.
Biochemical and Physiological Effects
Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] has been studied in relation to its biochemical and physiological effects. It has been found to be able to interact with proteins and DNA in order to affect gene expression. Additionally, it has been found to be able to induce apoptosis in cancer cells, as well as inhibit the growth of tumor cells. It has also been found to be able to reduce inflammation, and to have anti-oxidant and anti-cancer properties.
Advantages and Limitations for Lab Experiments
Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and purify. Additionally, it is a small molecule, which makes it ideal for use in drug delivery systems. However, it is also relatively unstable, and can be degraded by air and light. Additionally, it can be difficult to control the concentration of the compound in experiments, as it can be difficult to accurately measure the concentration of the compound in solution.
Future Directions
There are a number of potential future directions for research on Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done on the potential use of the compound in drug delivery systems. Additionally, further research could be done on the potential use of the compound in gene therapy and other therapeutic applications. Finally, further research could be done on the potential use of the compound in other fields, such as the development of new materials.
Synthesis Methods
Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] can be synthesized using a variety of methods. The most common method is the reaction of N-hydroxysuccinimide (NHS) and 2-aminopurine in the presence of an acid catalyst. This reaction forms an intermediate product, which is then reacted with benzyl bromide in the presence of a base catalyst. The final product is then isolated and purified. Other methods of synthesis include the reaction of 2-aminopurine and benzyl bromide in the presence of a base catalyst, and the reaction of 2-aminopurine and benzaldehyde in the presence of a base catalyst.
properties
IUPAC Name |
2-[[2-[[[9-(2-hydroxyethoxymethyl)-6-phenylmethoxypurin-2-yl]amino]methylamino]-6-phenylmethoxypurin-9-yl]methoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N10O6/c42-11-13-44-20-40-18-34-24-26(40)36-30(38-28(24)46-15-22-7-3-1-4-8-22)32-17-33-31-37-27-25(35-19-41(27)21-45-14-12-43)29(39-31)47-16-23-9-5-2-6-10-23/h1-10,18-19,42-43H,11-17,20-21H2,(H,32,36,38)(H,33,37,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJCGVLLUYFSGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3COCCO)NCNC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5COCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N10O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] |
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